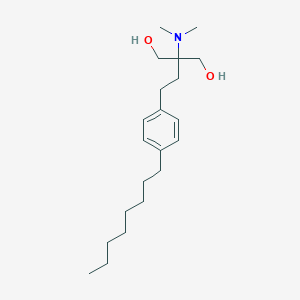

2-Dimethylamino Fingolimod

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Dimethylamino Fingolimod is a derivative of Fingolimod, a well-known sphingosine-1-phosphate receptor modulator. Fingolimod is primarily used in the treatment of multiple sclerosis due to its immunomodulatory properties. The addition of the dimethylamino group to Fingolimod enhances its pharmacological profile, making it a compound of interest in various scientific research fields .

Mecanismo De Acción

Target of Action

2-Dimethylamino Fingolimod, also known as Fingolimod, primarily targets sphingosine-1-phosphate receptors (S1PRs) . These receptors play a crucial role in the immune system and central nervous system (CNS), influencing the movement and function of lymphocytes .

Mode of Action

Fingolimod acts by modulating S1PRs. The active metabolite of Fingolimod, Fingolimod-phosphate, binds to these receptors, leading to a range of pharmacological effects . It reduces the number of T-cells in circulation and the CNS, thereby suppressing inflammation . In addition to its effects on S1PRs, Fingolimod also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), and reduces lysophosphatidic acid (LPA) plasma levels .

Biochemical Pathways

Fingolimod affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, leading to changes in the balance of signaling sphingolipids . It also activates protein phosphatase 2A (PP2A) and induces apoptosis, autophagy, cell cycle arrest, and epigenetic regulations . Furthermore, it influences macrophages M1/M2 shift and enhances BDNF expression .

Pharmacokinetics

Fingolimod is efficiently absorbed with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . It has a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing . Fingolimod is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to fingolimod phosphate, hydroxylation and oxidation to yield inactive carboxylic acid metabolites, and formation of non-polar ceramides .

Result of Action

Fingolimod’s action results in improved outcomes in multiple sclerosis (MS) and other diseases. It has also shown potential therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .

Action Environment

The action of Fingolimod can be influenced by various environmental factors. For instance, its interaction with S1PRs in a variety of tissues largely accounts for the reported adverse effects . Moreover, the pharmacokinetics of Fingolimod are unaffected by renal impairment or mild-to-moderate hepatic impairment. Exposure to fingolimod is increased in patients with severe hepatic impairment .

Análisis Bioquímico

Biochemical Properties

2-Dimethylamino Fingolimod interacts with various enzymes, proteins, and other biomolecules. The active metabolite of this compound, fingolimod-phosphate, acts on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects . It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It induces apoptosis, autophagy, cell cycle arrest, and enhances brain-derived neurotrophic factor (BDNF) production . It also regulates neuroinflammation and protects against N-methyl-D-aspartate (NMDA)-excitotoxicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It modulates a range of molecular pathways deeply rooted in disease initiation or progression . It induces apoptosis and autophagy, inhibits microglial activation, and enhances BDNF expression .

Temporal Effects in Laboratory Settings

It has been shown to reduce microglial activation induced by MPTP in vivo and in 1-methyl-4-phenylpyridinium (MPP) treated BV-2 microglial cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on cognition in high-fat diet and streptozotocin-induced diabetic mice, this compound at dosages of 0.5 mg/kg and 1 mg/kg improved M2 polarization and synaptic plasticity while ameliorating cognitive decline and neuroinflammation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It exerts inhibitory effects on sphingolipid pathway enzymes and reduces lysophosphatidic acid (LPA) plasma levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylamino Fingolimod typically involves the introduction of a dimethylamino group to the Fingolimod structure. This can be achieved through a series of chemical reactions, including alkylation and amination. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure consistency and safety. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the synthesis and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 2-Dimethylamino Fingolimod undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the compound, potentially altering its pharmacological properties.

Reduction: This reaction can be used to convert certain functional groups into more reactive forms.

Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s activity.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .

Aplicaciones Científicas De Investigación

2-Dimethylamino Fingolimod has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the effects of structural modifications on sphingosine-1-phosphate receptor modulators.

Biology: It is used to investigate the role of sphingosine-1-phosphate receptors in cellular signaling and immune response.

Medicine: It is explored for its potential therapeutic effects in treating neurological disorders, cancer, and other diseases.

Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes .

Comparación Con Compuestos Similares

Fingolimod: The parent compound, primarily used in multiple sclerosis treatment.

Siponimod: Another sphingosine-1-phosphate receptor modulator with similar immunomodulatory effects.

Ozanimod: A newer compound with a similar mechanism of action but different pharmacokinetic properties

Uniqueness: 2-Dimethylamino Fingolimod stands out due to the presence of the dimethylamino group, which enhances its pharmacological profile. This modification improves its ability to cross the blood-brain barrier and increases its potency in modulating immune responses. These unique properties make it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

2-Dimethylamino Fingolimod (2-DMAF) is a derivative of Fingolimod, a well-known sphingosine 1-phosphate (S1P) receptor modulator primarily used in the treatment of multiple sclerosis (MS). This article explores the biological activity of 2-DMAF, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic implications.

- Molecular Formula : C21H37NO2

- Molecular Weight : 335.52 g/mol

- Structure : 2-DMAF is characterized by the dimethylamino group, which influences its interaction with S1P receptors.

The biological activity of 2-DMAF is primarily attributed to its interaction with S1P receptors (S1P1, S1P3, S1P4, and S1P5). These receptors are involved in various physiological processes, including lymphocyte trafficking and immune modulation.

Key Actions:

- Immunomodulation : Similar to Fingolimod, 2-DMAF exhibits immunomodulatory effects by binding to S1P receptors, leading to the sequestration of lymphocytes in lymphoid tissues and reducing their circulation in the bloodstream. This mechanism is crucial for its potential application in autoimmune diseases.

- Neuroprotection : Preliminary studies suggest that 2-DMAF may offer neuroprotective effects by limiting inflammatory responses and promoting neuronal survival in models of neurodegeneration associated with MS.

Comparative Biological Activity

The following table summarizes the comparative biological activities and features of 2-DMAF and related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Fingolimod | High | First oral DMT for MS; requires phosphorylation for activity. |

| Siponimod | Moderate | More selective for S1P receptor 1; approved for secondary progressive MS. |

| Ozanimod | Moderate | Selective for S1P receptor 1 and 5; used for ulcerative colitis. |

| Ponesimod | Moderate | Highly selective for S1P receptor 1; indicated for MS treatment. |

| This compound | Unique | Acts as an impurity in Fingolimod synthesis; potential distinct immunomodulatory properties. |

Case Studies

Recent studies have explored the pharmacokinetics and safety profile of 2-DMAF:

- Toxicological Profiles : Investigations into the toxicological profile of 2-DMAF have indicated that while it serves as a metabolite of Fingolimod, it may contribute to certain adverse effects observed in patients undergoing treatment with Fingolimod. Understanding these profiles helps assess the overall safety of Fingolimod therapy.

- Preclinical Studies : In preclinical settings, researchers have utilized 2-DMAF to study its binding affinity to S1P receptors and its subsequent biological effects. These studies reveal that 2-DMAF retains significant immunomodulatory activity, although comprehensive clinical evaluations are still needed .

Pharmacological Implications

The potential implications of 2-DMAF in therapeutic contexts are noteworthy:

- Drug Discovery : As a compound exhibiting distinct biological activities compared to its parent drug, 2-DMAF may serve as a lead compound for further drug development targeting S1P receptors.

- Quality Control : The detection and quantification of 2-DMAF in Fingolimod formulations are critical for ensuring drug purity and efficacy during manufacturing processes.

Propiedades

IUPAC Name |

2-(dimethylamino)-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO2/c1-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(17-23,18-24)22(2)3/h11-14,23-24H,4-10,15-18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDKKGSGVKAKAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.